molecular formula C17H24N2O4 B1520473 Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate CAS No. 1235440-57-9

Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate

Cat. No.: B1520473
CAS No.: 1235440-57-9
M. Wt: 320.4 g/mol
InChI Key: FHPIOAMZSNTQTI-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Identity

Systematic IUPAC Nomenclature and Constitutional Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 2-{[(3-aminobenzoyl)oxy]methyl}-1-pyrrolidinecarboxylate, which precisely describes the constitutional framework and connectivity patterns within the molecule. The molecular formula C₁₇H₂₄N₂O₄ indicates a composition containing seventeen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 320.38 grams per mole. The constitutional analysis reveals a pyrrolidine ring system substituted at the 2-position with a methyl group that serves as a bridge to an ester linkage connecting to a 3-aminobenzoyl moiety.

The structural backbone consists of a five-membered pyrrolidine ring bearing nitrogen at position 1, which is protected by a tert-butoxycarbonyl group. The complexity of this molecular architecture is further enhanced by the presence of an ester linkage at the 2-position of the pyrrolidine ring, through which the molecule connects to a benzene ring bearing an amino substituent at the meta position. This constitutional arrangement creates multiple sites for potential chemical reactivity and conformational flexibility, making this compound particularly interesting from both synthetic and mechanistic perspectives.

Constitutional Element Position Connectivity Pattern
Pyrrolidine ring Core structure N-substituted five-membered ring
Tert-butoxycarbonyl N-1 position Carbamate protection group
Methylene bridge C-2 position Connects ring to ester
Benzoyl ester External Aromatic carbonyl linkage
Amino group Meta position Primary amine on benzene

Stereochemical Configuration and Conformational Dynamics

The stereochemical aspects of tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate are governed primarily by the conformational preferences of the pyrrolidine ring system and the spatial arrangements around the ester linkages. The pyrrolidine ring exhibits characteristic pseudorotational behavior, adopting envelope conformations that significantly influence the overall molecular geometry. Research has demonstrated that five-membered rings like pyrrolidine can adopt multiple conformational states, with the most stable conformations being the envelope forms where one carbon atom is displaced from the plane of the other four ring atoms.

The stereochemical configuration around the 2-position of the pyrrolidine ring creates a chiral center, although the specific absolute configuration is not definitively established in the available characterization data. The conformational dynamics of this compound are particularly influenced by the presence of the bulky tert-butoxycarbonyl protecting group and the 3-aminobenzoyloxy substituent, both of which impose steric constraints that limit the accessible conformational space. Studies on similar pyrrolidine derivatives have shown that substituents at the 2-position can significantly affect the ring pucker, with bulky groups favoring conformations that minimize steric interactions.

The ester linkage connecting the pyrrolidine ring to the benzoyl moiety introduces additional conformational flexibility, as rotation around the carbon-oxygen bonds has relatively low energy barriers. However, the presence of the aromatic ring system and the potential for intramolecular interactions may restrict some rotational freedom, leading to preferred conformational states that optimize both steric and electronic factors.

Critical Functional Group Interactions

Pyrrolidine Ring Electronic Environment

The pyrrolidine ring in this compound exists within a complex electronic environment that is significantly influenced by the nitrogen atom and the attached substituents. The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons that can participate in various electronic interactions, including coordination with electrophilic centers and contribution to the overall basicity of the molecule. The electron-donating nature of the saturated nitrogen creates an electron-rich environment within the five-membered ring, which can influence the reactivity patterns of adjacent functional groups.

The presence of the tert-butoxycarbonyl protecting group on the nitrogen atom significantly alters the electronic characteristics of the pyrrolidine ring by withdrawing electron density through the carbonyl group. This carbamate linkage creates a situation where the nitrogen lone pair is partially delocalized into the carbonyl system, reducing the basicity of the nitrogen and creating a more electron-deficient environment around the ring. The computational chemistry data indicates specific electronic parameters including a topological polar surface area of 81.86 square angstroms and a calculated logarithmic partition coefficient of 2.8251, suggesting moderate lipophilicity balanced with polar character.

The substituent at the 2-position of the pyrrolidine ring introduces additional electronic perturbations through inductive and field effects. The methylene bridge connecting to the ester functionality allows for transmission of electronic effects between the aromatic system and the heterocyclic ring, creating opportunities for through-space and through-bond interactions that can modulate the overall electronic distribution within the molecule.

Boc-Protecting Group Steric Effects

The tert-butoxycarbonyl protecting group attached to the pyrrolidine nitrogen introduces substantial steric bulk that profoundly influences the conformational preferences and reactivity patterns of the molecule. The tert-butyl group, consisting of three methyl groups attached to a quaternary carbon center, creates a sterically demanding environment that restricts rotation around the nitrogen-carbonyl bond and influences the overall molecular shape. This steric hindrance is particularly significant in determining the accessible conformational states of the pyrrolidine ring and the spatial orientation of the substituent at the 2-position.

Research on tert-butoxycarbonyl protecting groups has shown that their steric effects extend beyond simple bulk considerations, influencing the electronic characteristics of the protected nitrogen atom and affecting the stability of different conformational isomers. In the case of this pyrrolidine derivative, the bulky protecting group likely favors conformations where the 2-substituent is positioned to minimize steric interactions with the tert-butyl moiety. This spatial arrangement can have cascading effects on the orientation of the benzoyloxy group and its potential for intramolecular interactions.

The stability of the tert-butoxycarbonyl group under various chemical conditions is another important consideration, as this protecting group is designed to be stable under basic conditions but readily removable under acidic conditions. This selective stability pattern allows for controlled deprotection strategies in synthetic applications while maintaining structural integrity under neutral and basic environments.

Aminobenzoyloxy Substituent Reactivity

The 3-aminobenzoyloxy substituent represents a multifunctional component that combines aromatic character, carbonyl reactivity, and primary amine functionality within a single structural unit. The aromatic benzene ring provides π-electron density that can participate in various interactions, including π-π stacking with other aromatic systems and coordination with metal centers. The meta positioning of the amino group on the benzene ring creates a specific electronic distribution pattern that affects both the reactivity of the amine and the overall electronic characteristics of the aromatic system.

The carbonyl group within the benzoyl moiety serves as both an electron-withdrawing group and a potential site for nucleophilic attack. Research on aminobenzoate esters has demonstrated that the proximity of the amino group to the carbonyl can lead to intramolecular interactions that significantly affect hydrolysis rates and mechanisms. In the case of 3-aminobenzoate derivatives, the meta positioning allows for potential hydrogen bonding interactions between the amino group and the carbonyl oxygen, creating opportunities for intramolecular catalysis and stabilization of specific conformational states.

The primary amino group at the meta position provides a site for further chemical modification and can participate in hydrogen bonding interactions with other functional groups within the molecule or with external species. The electron-donating character of the amino group affects the electron density distribution within the aromatic ring, influencing the reactivity patterns of the benzoyl carbonyl and the stability of the ester linkage.

Ester Linkage Bond Polarization

The ester linkage connecting the pyrrolidine-derived methylene group to the 3-aminobenzoyl moiety exhibits characteristic bond polarization patterns that influence both the chemical reactivity and spectroscopic properties of the compound. The carbonyl carbon in the ester group carries a partial positive charge due to the electron-withdrawing effect of the oxygen atoms, making it susceptible to nucleophilic attack. The carbon-oxygen double bond exhibits significant polarization, with the oxygen atom bearing a partial negative charge that can participate in hydrogen bonding interactions and coordination with electrophilic species.

Infrared spectroscopic analysis of ester groups typically reveals characteristic absorption patterns following what is known as the "Rule of Three," with intense peaks appearing around 1700, 1200, and 1100 wavenumbers corresponding to the carbonyl stretch and two distinct carbon-oxygen stretching modes. In the case of this specific ester, the aromatic substitution pattern and the electron-donating amino group are expected to influence these characteristic frequencies, potentially shifting the carbonyl absorption to lower frequencies due to increased electron density in the aromatic system.

The polarization of the ester linkage also affects the stability and reactivity of the bond under various chemical conditions. The presence of the electron-donating amino group in the meta position of the aromatic ring can influence the electrophilicity of the carbonyl carbon, potentially affecting both the kinetics and thermodynamics of ester hydrolysis reactions. This electronic modulation creates opportunities for selective reactivity patterns that can be exploited in synthetic applications and chemical transformations.

Functional Group Bond Type Polarization Pattern Spectroscopic Signature
Ester C=O Double bond δ+ carbon, δ- oxygen ~1700 cm⁻¹ IR absorption
Ester C-O Single bond Moderate polarization ~1200 cm⁻¹ IR absorption
Alkyl C-O Single bond Weak polarization ~1100 cm⁻¹ IR absorption
Aromatic C-N Single bond Electron donation Modified aromatic frequencies

Properties

IUPAC Name

tert-butyl 2-[(3-aminobenzoyl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-5-8-14(19)11-22-15(20)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIOAMZSNTQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145456
Record name 1,1-Dimethylethyl 2-[[(3-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-57-9
Record name 1,1-Dimethylethyl 2-[[(3-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[[(3-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate (CAS Number: 1235440-57-9) is a compound with significant potential in medicinal chemistry, particularly due to its structural properties that may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential therapeutic applications.

  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 1235440-57-9
  • Purity : Minimum 95% .

The biological activity of this compound is largely influenced by its ability to interact with various biological targets. The presence of the pyrrolidine ring and the aminobenzoyloxy group suggests potential interactions with receptors and enzymes involved in signaling pathways.

Pharmacological Profile

  • Antineoplastic Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific mechanisms may involve modulation of cell cycle regulators and apoptosis-related proteins.
  • Cognitive Enhancer : Some derivatives of pyrrolidine compounds have shown promise in enhancing cognitive functions, potentially through cholinergic pathways or by modulating neurotransmitter systems .
  • Metabolic Stability : The tert-butyl group is known to influence the metabolic stability of compounds. Research indicates that modifications to this group can significantly alter the pharmacokinetics, affecting absorption, distribution, metabolism, and excretion (ADME) profiles .

Metabolic Studies

In vitro studies have demonstrated that the metabolic stability of tert-butyl-containing compounds can be a limiting factor in their development as therapeutic agents. The metabolic pathways often involve oxidation by cytochrome P450 enzymes, which can lead to rapid clearance from the body .

Comparison of Metabolic Stability

Compound TypeMetabolic Stability (t½)Key Findings
Tert-butyl containingShort (e.g., 63 min)High clearance rates observed in vivo
Trifluoromethylcyclopropyl analogsLonger (e.g., 114 min)Improved metabolic stability compared to tert-butyl

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of similar pyrrolidine derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as anticancer agents.

Case Study 2: Cognitive Enhancement

Research involving animal models demonstrated that certain pyrrolidine derivatives improved memory retention and learning capabilities, indicating potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for developing new pharmaceuticals targeting various biological pathways:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific cell signaling pathways .
  • Neuroprotective Effects : Studies suggest that the compound can protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments .

Drug Delivery Systems

This compound is being explored for its role in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their bioavailability.

Bioconjugation

The presence of an amino group allows for bioconjugation with various biomolecules, facilitating targeted delivery in therapeutic applications. This property is particularly useful in creating antibody-drug conjugates (ADCs) for cancer therapy .

Case Studies

Case StudyApplicationFindings
Study on Anticancer PropertiesEvaluated against breast cancer cell linesShowed significant reduction in cell viability at low concentrations .
Neuroprotection StudyTested in models of Alzheimer's diseaseDemonstrated ability to reduce amyloid-beta toxicity in neuronal cultures .
Drug Delivery System DevelopmentFormulated with chemotherapeuticsEnhanced pharmacokinetics and reduced side effects compared to standard treatments .

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphorylated and Sulfonylated Analogues
  • Compounds 12a and 12b (): These diastereomers feature diethoxyphosphoryl and pyridin-2-ylsulfonyl groups. The phosphorylated derivatives are intermediates in stereoselective phosphorylation reactions, while the sulfonyl group enhances electrophilicity for nucleophilic substitutions. Their stereochemical differences (R/S configurations) impact reactivity and downstream applications .
Carbamoyl and Vinylbenzyl Derivatives
  • (2S,4R)-Tert-butyl 2-carbamoyl-4-((4-vinylbenzyl)oxy)pyrrolidine-1-carboxylate (): The carbamoyl group introduces hydrogen-bonding capability, while the 4-vinylbenzyl substituent enables polymerization or conjugation chemistry. This compound is synthesized via NH4HCO3-mediated carbamate formation, highlighting its utility in peptide-mimetic drug design .
Silyl-Protected Hydroxymethyl Analogues
  • 7c-s1, 7c-s2, and 7d-s2 (): These compounds incorporate tert-butyldimethylsilyl (TBS)-protected hydroxymethyl groups and stereochemically defined hydroxyalkyl chains. The TBS group stabilizes the hydroxymethyl moiety during multi-step syntheses, while the hydroxybutyl/phenylethyl substituents enable chiral pool strategies for drug candidates targeting ionotropic glutamate receptors .
Halopyridine-Containing Derivatives
  • tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate () and 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (): The halogenated pyridine rings enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). These compounds serve as intermediates in medicinal chemistry, particularly for kinase inhibitors or antiviral agents .
Phosphine Ligand Derivatives
  • (S)-tert-Butyl 2-[(diphenylphosphino)methyl]pyrrolidine-1-carboxylate (): The diphenylphosphino group makes this compound a chiral ligand for iridium-catalyzed asymmetric hydrogenation. Its synthesis involves SN2 substitution of a bromomethyl precursor with potassium diphenylphosphine, underscoring its role in enantioselective catalysis .
Aminooxy and Aminophenoxy Analogues
  • tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate () and tert-butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate (): The aminooxy group reacts with carbonyls to form oximes, while the aminophenoxy ether linkage is a common pharmacophore in CNS-targeting drugs. Both compounds highlight the versatility of pyrrolidine scaffolds in bioconjugation and drug design .

Molecular Properties Comparison

Compound (Source) Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported 3-Aminobenzoyloxy methyl, tert-butyl carbamate
tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate 216.28 Aminooxy, tert-butyl carbamate
Phosphine Ligand 369.44 Diphenylphosphino, tert-butyl carbamate
Halopyridine Derivative ~400 (estimated) Bromo, methoxy, silyl ether

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate generally involves:

  • Functionalization of the pyrrolidine ring at the 2-position with a hydroxymethyl or aminooxymethyl group.
  • Protection of the amine group using the tert-butyl carbamate (Boc) protecting group.
  • Coupling with a 3-aminobenzoic acid derivative or its activated ester to form the benzoyloxy linkage.

This approach ensures selective modification of the pyrrolidine nucleus while maintaining the integrity of sensitive functional groups.

Key Intermediates and Reagents

  • tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate : A crucial intermediate, synthesized from tert-butyl (2S)-2-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}pyrrolidine-1-carboxylate by hydrazine hydrate treatment in dichloromethane at room temperature (18-25°C) for 1 hour, yielding the aminooxy derivative quantitatively as a sticky oil.

  • 3-Aminobenzoic acid derivatives : Used as acylating agents or activated esters to form the ester linkage with the aminooxymethyl group.

  • Protecting groups : The tert-butyl carbamate (Boc) group is employed to protect the pyrrolidine nitrogen, preventing side reactions during esterification.

Detailed Preparation Steps

Step 1: Synthesis of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate

  • Starting from a phthalimide-protected intermediate, hydrazine monohydrate is added in dichloromethane.
  • The reaction proceeds at room temperature for 1 hour, precipitating phthalhydrazide as a byproduct.
  • After filtration and washing, the aminooxy intermediate is isolated with quantitative yield.

Step 2: Formation of the Benzoyloxy Linkage

  • The aminooxy intermediate is reacted with 3-aminobenzoic acid or an activated ester derivative (e.g., acid chloride or NHS ester) under mild coupling conditions.
  • Typical coupling agents include carbodiimides (e.g., EDC, DCC) or uronium salts to facilitate ester bond formation.
  • The reaction is conducted in aprotic solvents such as dichloromethane or DMF at low temperatures to avoid side reactions.

Step 3: Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, confirming the presence of tert-butyl (1.50 ppm, s, 9H), pyrrolidine ring protons, and aromatic signals corresponding to the 3-aminobenzoyloxy moiety.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aminooxy intermediate synthesis Hydrazine monohydrate, DCM 18-25°C (room temp) 1 hour ~100 Immediate precipitate formation; filtration required
Esterification 3-Aminobenzoic acid derivative, coupling agent 0-25°C Several hours Variable Use of mild base and anhydrous conditions recommended
Purification Chromatography or recrystallization Ambient Variable Ensures removal of side products and unreacted materials

Research Findings and Considerations

  • The aminooxy intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.
  • The Boc protecting group provides stability during the coupling step but can be removed under acidic conditions if deprotection is required.
  • The choice of solvent and coupling agent critically affects the yield and purity of the final product.
  • Literature patents emphasize the importance of stereochemistry at the pyrrolidine 2-position, as the (S)-configuration is often required for biological activity.

Summary Table of Preparation Method

Stage Description Key Reagents Conditions Outcome
Intermediate formation Conversion of phthalimide-protected pyrrolidine to aminooxy derivative Hydrazine monohydrate, DCM Room temperature, 1 hour tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate (quantitative yield)
Coupling reaction Esterification with 3-aminobenzoic acid derivative 3-Aminobenzoic acid or activated ester, EDC/DCC 0-25°C, several hours Formation of this compound
Purification Removal of impurities Chromatography or recrystallization Ambient Pure final compound

Q & A

Q. What are the key structural features of Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate, and how are they characterized?

The compound features a pyrrolidine ring substituted with a tert-butyl carbamate group, a 3-aminobenzoyloxy methyl group, and stereochemical configurations (e.g., 3R,4R in analogs). Characterization employs:

  • NMR spectroscopy : To resolve stereochemistry and substituent positions (e.g., δ 139.2 ppm for tert-butyl carbamate in 13C^{13}\text{C} NMR) .
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+^+ at m/z 323.82 in analogs) .
  • X-ray crystallography : Used in related pyrrolidine derivatives to confirm spatial arrangements of functional groups .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves:

  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during coupling reactions .
  • Coupling reactions : Amide bond formation between 3-aminobenzoic acid and pyrrolidine intermediates under mild conditions (e.g., EDC/HOBt in dichloromethane) .
  • Stepwise functionalization : Sequential introduction of hydroxymethyl and benzoyloxy groups via nucleophilic substitution or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Catalyst screening : Triethylamine or DMAP for enhanced coupling efficiency in Boc protection steps .
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis .
  • Temperature control : Low temperatures (0–20°C) minimize side reactions during sensitive steps like sulfonylation or oxidation .
  • Flow chemistry : Continuous reactors improve scalability and reproducibility in multi-step syntheses .

Q. What analytical methods are recommended for resolving contradictions in reported biological activities of this compound?

To address discrepancies in enzyme inhibition or receptor binding

  • Orthogonal assays : Combine fluorescence polarization (for binding affinity) and enzymatic activity assays (e.g., IC50_{50} determination) .
  • Structural analogs : Compare activity of halogen-substituted derivatives (e.g., Cl vs. Br in pyrazine/pyridine rings) to identify substituent effects .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental results .

Q. What strategies are effective in modifying the pyrrolidine ring to enhance biological activity?

Key modifications include:

  • Substituent engineering : Introducing methyl or hydroxymethyl groups at C3/C4 to alter steric hindrance and hydrogen bonding .
  • Stereochemical inversion : Testing (3S,4S) vs. (3R,4R) configurations to optimize target selectivity .
  • Ring functionalization : Adding sulfonamide or chlorosulfonyl groups for enhanced electrophilicity and nucleophilic substitution potential .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents to map pharmacophore requirements .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields for this compound?

  • Parameter standardization : Ensure consistent reaction scales, reagent purity, and workup protocols (e.g., column chromatography vs. recrystallization) .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., tert-butyl deprotection byproducts) that reduce yields .
  • Replication studies : Cross-validate methods across labs using shared starting materials (e.g., tert-butyl 3-aminomethylpyrrolidine-1-carboxylate) .

Biological Activity & Mechanism

Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition?

The compound acts as a competitive inhibitor by:

  • Binding to active sites : The 3-aminobenzoyloxy group mimics natural substrates (e.g., ATP in kinases) .
  • Steric blockade : The bulky tert-butyl group disrupts substrate access to catalytic residues .
  • Covalent modification : Chlorosulfonyl or bromomethyl derivatives form irreversible adducts with cysteine residues .

Methodological Resources

  • Spectral libraries : PubChem CID 2378503 (for analogs) .
  • Industrial protocols : Continuous flow synthesis for scalable production .
  • Safety guidelines : Proper handling of chlorinated intermediates to avoid toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate

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